

Surface morphology and topography of Duralloy materials

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Surface Morphology and Topography of **Duralloy** Materials for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed examination of the surface characteristics of materials marketed under the brand name "**Duralloy**." It is important to note that "**Duralloy**" is a trade name used for distinct material types, including thermoplastic powder coatings, thermosetting powder coatings, and thin dense chromium coatings. This document synthesizes available data on their surface morphology and topography, presents relevant experimental methodologies, and explores potential applications in the field of drug development.

Understanding Duralloy Materials

The term "**Duralloy**" encompasses at least three different types of materials, each with unique surface properties:

- **Duralloy** Thermoplastic Coatings: These are typically based on polyvinyl chloride (PVC) and are formulated with plasticizers for flexibility and hardness. They are applied as a single-coat system, often used for finishing wire goods, offering corrosion and chemical resistance.[1]
- Duralloy Thermosetting Powder Coatings: This range, offered by Dulux, consists of durable polyester-based thermosetting powders.[2] These coatings are known for their hard-wearing finish, good color retention, and are formulated to meet standards such as AS3715 and AAMA 2603.



• **DURALLOY**® Nodular Thin Dense Chromium (TDC) Coatings: This is a proprietary electroplated chromium coating characterized by a unique micronodular, crack-free surface texture. It is engineered to enhance hardness, wear resistance, and corrosion performance. [3][4]

Surface Morphology and Topography

The surface characteristics of each **Duralloy** type are critical to their performance and potential applications.

DURALLOY® Nodular Thin Dense Chromium (TDC) Coatings

The surface of TDC coatings is distinguished by a distinctive hierarchical nodular morphology. [3] This structure is composed of defect-free near-nanocrystalline grains.[5]

Quantitative Surface Data:

Property	Value	Analysis Technique
Average Nodule Diameter	3.6 ± 0.5 μm	Scanning Electron Microscopy (SEM)
Nodule Surface Area Coverage	95.9%	SEM
Nodule Boundary Length per Unit Area	0.61 ± 0.02 μm/μm²	SEM
Mean Surface Roughness (Ra)	204 ± 40 nm	Atomic Force Microscopy (AFM)
Mean Surface Roughness of Conventional Hard Chromium	12.7 ± 5 nm	AFM

Data sourced from studies on Thin Dense Chromium (TDC) coatings which are representative of the **DURALLOY**® nodular chromium technology.[3][6]



The nodular topography with deep gaps at the boundaries provides a unique surface that can influence lubrication and wear characteristics.[6] Unlike conventional hard chromium coatings which often exhibit microcracks, the TDC surface is engineered to be crack-free, significantly enhancing its corrosion resistance.[3][6]

Duralloy Thermosetting Polyester Powder Coatings

Polyester thermosetting powder coatings form a cross-linked network upon curing, resulting in a tough, solid surface.[2] The surface morphology is generally smooth, but can be influenced by additives like flow agents, which can create surface tension gradients leading to variations in roughness.[7] The surface structure is typically a topologically random assembly of tubular graphene units when modified with E-MWCNT.[8]

While specific quantitative roughness data for the "**Duralloy**" branded polyester coatings is not readily available in scientific literature, the properties are governed by the formulation and curing process. The goal is often to achieve a smooth, glossy finish, though textured finishes are also possible.

Duralloy Thermoplastic (PVC) Powder Coatings

PVC powder coatings melt and flow to form a uniform protective layer.[1] The surface morphology of PVC blends can range from relatively smooth and uniform to having greater surface roughness with visible microphase domains, indicating the degree of compatibility between the PVC and any blending agents like thermoplastic polyurethane (TPU).[9] The surface hydrophobicity of PVC can be modified to become more hydrophilic through surface treatments, which also alters the surface morphology by increasing roughness.[10]

Relevance to Drug Development

The surface properties of coatings are critical in drug development, particularly for drug delivery systems and medical devices. While "**Duralloy**" materials are not primarily marketed for pharmaceutical applications, their constituent polymers and coating types have direct relevance.

 Polymer Coatings for Drug Delivery: Polymeric coatings are extensively used in pharmaceutical dosage forms to protect drugs, mask taste, and control release profiles.[11]
 Polymers like those used in **Duralloy** (polyesters, PVC) can be functionalized for biomedical

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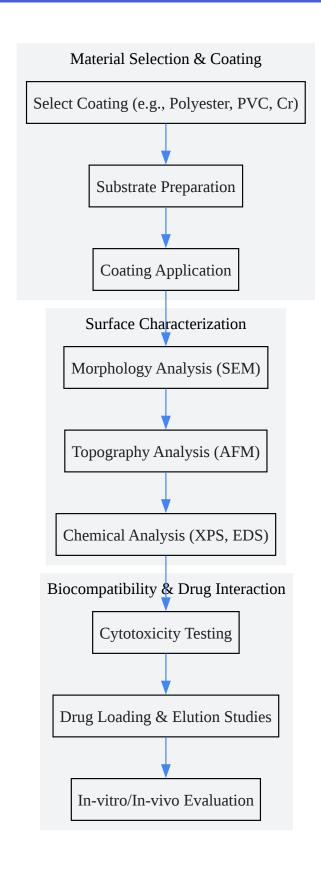


applications.[12] For instance, they can be used to coat nanoparticles to shield them from degradation and modulate drug release.[11]

- Surface Functionalization for Biocompatibility: The surface of a medical device or implant
 must be biocompatible to avoid adverse immune responses.[13] The polymers and
 chromium used in **Duralloy** coatings can be surface-modified to enhance biocompatibility.
 Techniques like plasma treatment can introduce polar groups on polymer surfaces to
 improve interaction with biological systems.[12]
- Controlled Drug Release: The morphology and topography of a coating can influence drug
 release kinetics. A porous or nodular surface, like that of the TDC coating, could potentially
 be engineered to act as a reservoir for drug molecules, allowing for sustained release.
 Polymeric coatings can be designed to release drugs in response to specific stimuli like pH
 or temperature.[14]

The workflow for evaluating a coating for a potential drug delivery application would involve a series of characterization and testing steps.





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Workflow for Coating Evaluation in Drug Delivery.



Experimental Protocols

Detailed experimental protocols for the analysis of coating surface morphology and topography are crucial for reproducible research.

Scanning Electron Microscopy (SEM) for Surface Morphology

SEM is used to obtain high-resolution images of the surface topography.

- Sample Preparation:
 - Cut a representative section of the coated material to a size compatible with the SEM sample holder.
 - For non-conductive coatings (e.g., polymers), sputter-coat the sample with a thin layer of a conductive material such as gold or palladium to prevent charging under the electron beam.
- Imaging Parameters:
 - Accelerating Voltage: Typically 5-20 kV. Lower voltages can be used to reduce beam penetration and enhance surface detail.
 - Working Distance: Optimized for a balance between resolution and depth of field. A common range is 5-15 mm.
 - Detector: Use a secondary electron (SE) detector for topographical imaging. A backscattered electron (BSE) detector can be used to show compositional contrast.
 - Magnification: Varies from low magnification (e.g., 100x) for an overview to high magnification (e.g., >10,000x) to resolve fine surface features like nodules or pores.
- Data Analysis:
 - Qualitatively assess the surface for features such as cracks, pores, grain structure, and nodule distribution.



 Use image analysis software to quantify feature sizes (e.g., nodule diameter) and their distribution.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

AFM provides a true three-dimensional map of the surface and allows for precise measurement of surface roughness.[15]

- Sample Preparation:
 - Mount a small section of the coated sample on an AFM puck using a suitable adhesive.
 - Ensure the sample surface is clean and free of loose debris.
- Imaging Parameters:
 - Mode: Tapping mode is often preferred for polymer surfaces to minimize sample damage.
 Contact mode can also be used.
 - Cantilever: Select a cantilever with an appropriate spring constant and tip radius for the expected surface features.
 - Scan Size: Start with a larger scan size (e.g., 10x10 μm) to get an overview and then zoom in on areas of interest with smaller scan sizes (e.g., 1x1 μm).
 - Scan Rate: Typically 0.5-2 Hz. Slower scan rates can improve image quality.
- Data Analysis:
 - Use the AFM software to generate 2D and 3D topographical images.
 - Calculate surface roughness parameters such as the average roughness (Ra) and the root mean square roughness (Rq) from the height data.

The logical relationship for selecting between SEM and AFM for surface analysis is depicted below.





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Decision diagram for surface analysis technique selection.

Conclusion

The "Duralloy" brand represents a diverse range of coating materials, each with distinct surface morphologies and topographies that dictate their performance. The nodular, crack-free surface of the chromium-based Duralloy offers excellent wear and corrosion resistance. The polyester and PVC-based coatings provide durable and chemically resistant surfaces with morphologies that can be tailored through formulation. While not their primary application, the fundamental material properties of these coatings present intriguing possibilities for use in drug development, particularly in the areas of controlled-release systems and biocompatible coatings for medical devices. Further research focusing on the surface functionalization and biocompatibility of these specific materials is warranted to fully explore their potential in the pharmaceutical and biomedical fields.

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- To cite this document: BenchChem. [Surface morphology and topography of Duralloy materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046103#surface-morphology-and-topography-of-duralloy-materials]

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